![molecular formula C18H21N5O2 B2391242 (1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210883-71-8](/img/structure/B2391242.png)
(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Scientific Research Applications
a. Antitumor Activity: Studies have evaluated the antitumor potential of imidazole-containing compounds. For instance, Rajendran et al. synthesized related derivatives and assessed their activity against different cell lines, including MCF-7 and CaCo-2 . Further investigations could explore their mechanism of action and potential as anticancer agents.
b. Antiproliferative Properties: New conjugates containing the (1H-benzo[d]imidazol-2-yl) moiety were synthesized and evaluated for antiproliferative activity against human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) . These findings suggest potential applications in cancer therapy.
c. Antibacterial and Antimicrobial Effects: Imidazole derivatives have demonstrated antibacterial and antimicrobial properties. Researchers have identified commercially available drugs containing the 1,3-diazole ring with such activities . Investigating the specific mechanisms and optimizing these compounds could lead to novel antimicrobial agents.
Materials Science and Coordination Chemistry
Beyond medicinal applications, imidazole-based compounds play a role in materials science and coordination chemistry. For instance:
a. Metal-Organic Frameworks (MOFs): Researchers have synthesized MOFs based on 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene. These MOFs exhibit intriguing properties, including gas adsorption, catalysis, and drug delivery . Exploring their applications in environmental remediation and gas separation is an active area of research.
Biological Signaling Pathways
Imidazole-containing compounds can modulate biological signaling pathways. For example:
a. Quorum Sensing Inhibition: Designing compounds that block quorum sensing pathways is crucial for combating bacterial infections. Imidazole-based molecules have been investigated for their ability to inhibit quorum sensing receptors, such as PqsR . Targeting these pathways could lead to novel antibacterial strategies.
Mechanism of Action
Target of Action
It’s known that benzimidazole compounds often interact with various proteins and enzymes in the body
Mode of Action
Benzimidazole compounds are known to interact with their targets in a variety of ways, often by binding to an active site and inhibiting the function of the target
Biochemical Pathways
Benzimidazole compounds can affect a wide range of biochemical pathways depending on their specific targets
properties
IUPAC Name |
3H-benzimidazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11(2)16-21-22-17(25-16)12-5-7-23(8-6-12)18(24)13-3-4-14-15(9-13)20-10-19-14/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNFLBKELLLED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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